4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one
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Overview
Description
4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one, also known as flavokawain B (FKB), is a natural chalcone found in the roots of kava plant (Piper methysticum). Kava is a traditional beverage consumed in the South Pacific region for its sedative and anxiolytic effects. FKB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders.
Scientific Research Applications
Chemical Synthesis and Characterization
Bioactive Coumarin Derivatives : New bioactive coumarins, including structural variants of 4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one, have been isolated from Kielmeyera albopunctata. These compounds demonstrated moderate cytotoxicity and in vitro activity against Trypanosoma cruzi (Scio et al., 2003).
Synthesis Techniques : Methods for synthesizing related 4-hydroxycoumarin derivatives have been explored. One study focused on creating compounds with potential antibiotic properties by using different synthesis routes (Meikle & Stevens, 1979).
Catalyst Development for Synthesis : Polystyrene-supported catalysts have been developed for synthesizing Warfarin and its analogs, which are structurally related to 4-hydroxycoumarin derivatives (Alonzi et al., 2014).
Biological and Pharmacological Applications
Cytotoxic Properties : Investigation of 4-phenylcoumarins from the leaves of Marila pluricostata, including similar compounds, revealed cytotoxic properties against various human cancer cell lines (López-Pérez et al., 2005).
Antioxidant Activity : Studies have examined the antioxidant properties of 4-hydroxycoumarin derivatives. For instance, certain compounds demonstrated significant free radical scavenging activity in vitro (Stanchev et al., 2009).
Antimicrobial Effects : Research on the antimicrobial activity of novel 4-hydroxycoumarin derivatives has been conducted, highlighting their potential as antimicrobial agents (Behrami & Dobroshi, 2019).
Physical and Chemical Properties
Crystal Structure Analysis : The crystal structure of compounds similar to 4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one has been studied to understand their molecular configuration and physical properties (Manolov et al., 2008).
Spectral Analysis and DFT Investigation : Spectroscopic analysis and quantum mechanical studies of benzopyran analogues, closely related to 4-hydroxycoumarins, have been carried out to assess their physicochemical properties and potential biological activity (Al-Otaibi et al., 2020).
Green Chemistry Approaches : One-pot synthesis methods using eco-friendly catalysts have been developed for creating 4H-chromen-4-ones, demonstrating the potential for more sustainable chemical production processes (Han et al., 2016).
properties
CAS RN |
130289-28-0 |
---|---|
Product Name |
4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one |
Molecular Formula |
C22H25BrN2O3S |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
4-hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-10-16-23-17(11-19(31-23)25(3,4)29)21(27)20-22(28)18(12-30-24(16)20)14-6-8-15(26)9-7-14/h5-9,12,19,26-27,29H,10-11H2,1-4H3 |
InChI Key |
LKFQSODZCVNSSG-UHFFFAOYSA-N |
SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC=C(C=C4)O)O)CC(O2)C(C)(C)O)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC=C(C3=O)C4=CC=C(C=C4)O)O)CC(O2)C(C)(C)O)C |
synonyms |
euchrenone b(10) euchrenone b10 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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